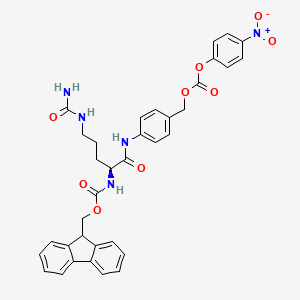

Fmoc-Cit-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C35H33N5O9 |

|---|---|

Molecular Weight |

667.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C35H33N5O9/c36-33(42)37-19-5-10-31(39-34(43)47-21-30-28-8-3-1-6-26(28)27-7-2-4-9-29(27)30)32(41)38-23-13-11-22(12-14-23)20-48-35(44)49-25-17-15-24(16-18-25)40(45)46/h1-4,6-9,11-18,30-31H,5,10,19-21H2,(H,38,41)(H,39,43)(H3,36,37,42)/t31-/m0/s1 |

InChI Key |

AWBUIUSPMHQMAM-HKBQPEDESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Principles of cathepsin B cleavage of Val-Cit linkers in ADCs

An In-depth Technical Guide to the Principles of Cathepsin B Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates (ADCs)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The efficacy of these constructs is critically dependent on the linker, a chemical bridge that ensures stability in circulation and facilitates conditional payload release within the target cell. Among the most successful strategies is the use of an enzymatically cleavable linker composed of a valine-citrulline (Val-Cit) dipeptide. This guide provides a detailed examination of the principles governing the cleavage of the Val-Cit linker by the lysosomal cysteine protease, cathepsin B, a mechanism central to the design and function of numerous clinically approved and investigational ADCs.

The Core Components: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B: The Lysosomal Protease

Cathepsin B is a cysteine protease predominantly located in the lysosomes, the primary degradative organelles within a cell. Its enzymatic activity relies on a Cys-His catalytic dyad in its active site. A unique structural feature of cathepsin B is an "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the peptide's C-terminus).

For ADC therapy, the following characteristics of cathepsin B are crucial:

-

Overexpression in Tumors: Its expression is significantly elevated in a wide variety of solid tumors and hematologic malignancies.

-

Optimal Activity at Acidic pH: Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5-5.5), whereas the slightly alkaline pH of the bloodstream keeps it largely inactive, preventing premature drug release.

-

Substrate Specificity: It recognizes and cleaves specific dipeptide sequences, with a preference for hydrophobic amino acids in the P2 position.

The Valine-Citrulline-PABC Linker

The Val-Cit linker system is a multi-component construct engineered for stability and efficient, traceless drug release. It is the most widely utilized protease-cleavable linker in ADCs.

-

Valine (Val): This hydrophobic amino acid occupies the P2 position, which fits favorably into the S2 subsite of the cathepsin B active site.

-

Citrulline (Cit): A non-proteinogenic amino acid that occupies the P1 position, interacting with the S1 subsite of the enzyme. The Val-Cit dipeptide was identified through screening as having an optimal balance of protease recognition and stability in human plasma.

-

p-Aminobenzyl Carbamate (PABC) Spacer: This "self-immolative" spacer is crucial. Directly attaching a payload to the Val-Cit dipeptide can sterically hinder the enzyme's access. The PABC group provides necessary spacing and, following cleavage of the Cit-PABC bond, undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.

The Mechanism of Payload Release: A Step-by-Step Pathway

The release of a cytotoxic payload from a Val-Cit-linked ADC is a sequential process that begins after the ADC engages its target on the cancer cell surface.

Figure 1: ADC Internalization and Payload Release Pathway.

-

Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream until its antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an early endosome.

-

Lysosomal Trafficking: The early endosome matures and traffics through the cell, eventually fusing with a lysosome. This fusion exposes the ADC to the harsh internal environment of the lysosome, which is characterized by a low pH (4.5-5.5) and a high concentration of active proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, the activated cathepsin B enzyme recognizes the Val-Cit dipeptide sequence on the linker. It catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.

-

Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond is the critical trigger for payload release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragments the spacer, releasing the unmodified, active cytotoxic payload along with carbon dioxide and an aromatic remnant. This "traceless" release ensures the drug is delivered in its most potent form.

Figure 2: Cathepsin B Cleavage and PABC Self-Immolation.

Substrate Specificity and Considerations

While the Val-Cit linker was designed for cathepsin B-mediated cleavage, the biological reality is more complex.

-

Enzyme Redundancy: Gene knockout and inhibitor studies have revealed that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to Val-Cit linker cleavage. This redundancy can be advantageous, as it makes the development of ADC resistance due to the loss of a single protease less likely.

-

Off-Target Cleavage: The Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage in circulation by other enzymes, such as human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C. This instability in murine models can complicate preclinical evaluation and potentially contribute to off-target toxicity, necessitating the development of modified linkers (e.g., Glu-Val-Cit) for more reliable preclinical studies.

Quantitative Analysis of Linker Cleavage

Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, as studies have shown that the bulky antibody carrier does not significantly impact the drug release rate compared to small molecule substrates. However, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Characteristics |

| Val-Cit | Standard (100%) | High (Half-life ~230 days) | Low (Half-life ~80 hours) | Gold standard, highly sensitive to Cathepsin B but unstable in mouse plasma. |

| Phe-Lys | Faster than Val-Cit | Moderate (Half-life ~30 days) | Low (Half-life ~12.5 hours) | Exhibits faster cleavage but has lower plasma stability compared to Val-Cit. |

| Val-Ala | ~50% of Val-Cit | High | Unstable | Lower hydrophobicity allows for higher Drug-to-Antibody Ratios (DARs) with less aggregation. |

| Glu-Val-Cit | Slower than Val-Cit | Very High (>28 days) | Very High (>28 days) | Designed to resist Ces1c cleavage in mouse plasma, enabling more reliable preclinical studies. |

| cBu-Cit | Similar Vmax/Km to Val-Cit | High | Not Specified | A peptidomimetic linker showing higher specificity for Cathepsin B over other cathepsins. |

Experimental Protocols

Evaluating the enzymatic cleavage of a Val-Cit linker is essential for ADC development. Below are methodologies for key experiments.

Protocol: Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to confirm the enzymatic activity of purified cathepsin B before its use in more complex ADC cleavage assays.

-

Objective: To quantify the activity of purified Cathepsin B using a synthetic fluorogenic substrate.

-

Principle: Cathepsin B cleaves a specific substrate (e.g., Z-Arg-Arg-AMC), releasing a fluorescent group (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.

-

Materials:

-

Purified human Cathepsin B

-

Fluorogenic substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)

-

Assay Buffer: 25 mM MES, pH 5.0

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

96-well black microplate

-

Fluorescence plate reader (Ex: 380 nm, Em: 460 nm)

-

-

Methodology:

-

Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer and incubate at room temperature for 15 minutes. Further dilute the activated enzyme to 0.2 ng/µL in Assay Buffer.

-

Substrate Preparation: Dilute the fluorogenic substrate to 20 µM in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the activated enzyme solution to each well. Include substrate blank wells containing 50 µL of Assay Buffer.

-

Initiate Reaction: Add 50 µL of the 20 µM substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C and measure the fluorescence in kinetic mode for at least 5 minutes.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the fluorescence versus time plot.

-

Protocol: In Vitro ADC Cleavage Assay (HPLC-Based)

This protocol directly measures the release of the payload from an ADC in the presence of purified cathepsin B.

-

Objective: To quantify the rate and extent of drug release from a Val-Cit-linker-containing ADC.

-

Principle: The ADC is incubated with activated Cathepsin B. At various time points, the reaction is stopped, and the amount of released payload is quantified by reverse-phase HPLC or LC-MS.

-

Materials:

-

Val-Cit-linked ADC

-

Purified human Cathepsin B

-

Assay and Activation buffers (as above)

-

Quenching solution (e.g., strong acid like TFA or organic solvent like acetonitrile)

-

HPLC or LC-MS system with a reverse-phase column

-

-

Methodology:

-

Enzyme Activation: Activate Cathepsin B as described in Protocol 5.1. The final enzyme concentration in the reaction is typically in the nanomolar range (e.g., 20 nM).

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) and pre-warmed assay buffer. Equilibrate to 37°C.

-

Initiate Cleavage: Add the activated Cathepsin B solution to the ADC mixture to start the reaction.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a separate tube containing the quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Process the quenched samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to separate the released payload from the antibody components.

-

Analysis: Inject the supernatant containing the released payload onto the HPLC or LC-MS system.

-

Data Interpretation: Quantify the payload peak area and compare it to a standard curve of the free drug. Plot the percentage of released payload against time to determine the cleavage kinetics.

-

Figure 3: Experimental Workflow for In Vitro ADC Cleavage Assay.

Cathepsin B in Broader Cancer Signaling

Beyond its role in ADC activation, cathepsin B is intrinsically involved in cancer pathophysiology. Its overexpression is not merely a convenient trigger for ADCs but an active contributor to tumor progression.

-

Extracellular Matrix (ECM) Degradation: Tumor cells can secrete cathepsin B into the extracellular space. Here, it can degrade components of the ECM, such as collagen and laminin, facilitating tumor cell invasion and metastasis.

-

Apoptosis Regulation: Cathepsin B can have a dual role in apoptosis. Under certain conditions, its release from compromised lysosomes into the cytoplasm can trigger apoptotic pathways. Conversely, it can also participate in pathways that promote cell survival.

Understanding these broader roles is crucial, as targeting cathepsin B could have therapeutic effects beyond enabling ADC efficacy.

Figure 4: Conceptual Roles of Cathepsin B in Cancer.

Conclusion and Future Directions

The cathepsin B-mediated cleavage of the Val-Cit linker is a highly successful and robust strategy for achieving tumor-specific drug release from ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. The high expression of cathepsin B in tumors and its optimal activity in the acidic lysosomal environment provide a powerful therapeutic window.

Future research continues to focus on optimizing this system by:

-

Designing novel peptide sequences with enhanced specificity for cathepsin B to reduce off-target cleavage.

-

Modifying linkers to improve stability in preclinical models and potentially in humans.

-

Developing linkers that are sensitive to multiple lysosomal triggers to overcome potential resistance mechanisms.

A thorough understanding of the principles outlined in this guide is fundamental for the rational design and development of the next generation of safe and effective antibody-drug conjugates.

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which facilitates an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3][4] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, its mechanism of action, detailed experimental protocols, and strategies to mitigate common side reactions.

The Structure and Chemistry of the Fmoc Group

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling and other unwanted reactions during peptide synthesis. It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide side products.

Key Chemical Properties:

-

Base-Lability : The defining feature of the Fmoc group is its susceptibility to cleavage by mild bases, typically secondary amines like piperidine.

-

Acid Stability : It is robust and stable under the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin.

-

UV Absorbance : The fluorenyl ring system possesses a strong UV absorbance at approximately 300 nm, which allows for real-time spectrophotometric monitoring of the deprotection step during automated synthesis.

Mechanism of Fmoc Protection

The Fmoc group is attached to the α-amino group of an amino acid via a standard nucleophilic substitution reaction. The amino group attacks the electrophilic carbonyl carbon of the Fmoc-OSu or Fmoc-Cl reagent.

Caption: General reaction for the protection of an amino acid with Fmoc-OSu.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

-

Proton Abstraction : A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step.

-

β-Elimination : The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes β-elimination, releasing carbon dioxide and the free amine of the peptide chain.

-

Adduct Formation : This elimination generates a reactive intermediate called dibenzofulvene (DBF). The excess piperidine in the reaction mixture traps the DBF to form a stable, soluble adduct, which prevents DBF from reacting with the newly liberated amine.

Caption: The E1cB mechanism for Fmoc deprotection using piperidine.

The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most prevalent method for SPPS. It relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile. This orthogonality ensures that side-chain protecting groups remain intact during the repeated cycles of Fmoc removal. The entire peptide is assembled on a solid resin support, which simplifies the purification process by allowing reagents and byproducts to be washed away.

The SPPS cycle is an iterative process involving three main stages: deprotection, amino acid coupling, and washing.

Caption: A typical workflow for one cycle of Fmoc-based SPPS.

Quantitative Data

The efficiency and kinetics of Fmoc deprotection are critical for successful peptide synthesis. The choice of base, its concentration, and the solvent all influence the rate of removal.

Table 1: Fmoc Deprotection Conditions and Kinetics

| Base/Reagent | Concentration | Solvent | Half-life (t½) / Time | Notes |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | ~6 seconds | Standard and most common condition. |

| Piperidine | 5% (v/v) | DMF | >99% removal in 3 minutes | Effective, but slower than 20%. |

| Piperidine | 1% (v/v) | DMF | ~50% removal in 3 minutes | Incomplete deprotection is likely. |

| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | Faster than piperidine alone | Useful for sterically hindered or aggregation-prone sequences. |

| NaOH | 0.25 M | (aq.) | Complete in ~20 minutes | Used for solution-phase quantification, not standard SPPS. |

| Pyrrolidine | 20% (v/v) | DMF | Faster than piperidine | More nucleophilic; may increase risk of side reactions like aspartimide formation. |

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Very strong acid-labile (e.g., Bn) or other orthogonal groups |

| Final Cleavage | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., anhydrous HF) |

| Advantages | Milder conditions, automation-friendly, compatible with sensitive modifications (e.g., phosphorylation). | Better for hydrophobic or aggregation-prone sequences; lower cost of reagents. |

| Disadvantages | Piperidine can cause side reactions; Fmoc-amino acids are more expensive and hydrophobic. | Harsh acidic conditions can degrade sensitive peptides; requires specialized, expensive equipment for HF cleavage. |

Experimental Protocols

The following protocols outline the fundamental manual steps in Fmoc-SPPS.

Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)

-

Materials : Amino acid, 10% sodium carbonate solution, dioxane, Fmoc-OSu, dilute HCl, ethyl acetate, anhydrous sodium sulfate.

-

Methodology :

-

Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Separately, dissolve 1.0 equivalent of Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, acidify the reaction mixture with dilute HCl to a pH of ~2.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid, which can be further purified by crystallization or chromatography.

-

Protocol 2: Manual SPPS Cycle

-

Materials : Fmoc-protected peptide-resin, DMF (peptide synthesis grade), 20% (v/v) piperidine in DMF, Fmoc-amino acid, coupling reagent (e.g., HBTU, HATU), base (e.g., DIPEA).

-

Methodology :

-

Resin Swelling : Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.

-

Fmoc Deprotection : Add the 20% piperidine/DMF solution to the resin. Agitate for an initial 2-5 minutes, drain, then add a fresh portion of the solution and agitate for an additional 15-30 minutes.

-

Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.

-

Amino Acid Coupling :

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for several minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test like the Kaiser test.

-

-

Final Washing : Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The cycle is now complete and ready for the next amino acid.

-

Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection

-

Materials : Dry peptide-resin, Dichloromethane (DCM), cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The cocktail composition depends on the peptide sequence.

-

Methodology :

-

After the final SPPS cycle and Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). The scavengers in the cocktail (phenol, thioanisole, etc.) protect sensitive residues from reactive cations generated during cleavage.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase HPLC.

-

Common Side Reactions in Fmoc-SPPS

While robust, Fmoc chemistry is not without potential complications. Understanding and mitigating these side reactions is crucial for obtaining high-purity peptides.

Table 3: Troubleshooting Common Side Reactions in Fmoc-SPPS

| Side Reaction | Description | Root Causes | Mitigation Strategies |

|---|---|---|---|

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides upon ring-opening. | Prolonged exposure to piperidine, especially for Asp-Gly or Asp-Ser sequences. | Use faster deprotection times; add HOBt to the deprotection solution; use specialized side-chain protecting groups for Asp. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, causing cleavage from the resin and termination of the chain. | Occurs at the dipeptide stage, especially with Proline or Glycine in the first two positions. | Use bulky 2-chlorotrityl resins; couple the first two amino acids as a pre-formed dipeptide. |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal residue of the activated amino acid. | Over-activation with highly reactive coupling reagents; presence of base. | Use racemization suppressants like HOBt or Oxyma; avoid excess base (DIPEA); use urethane-protected (Fmoc) amino acids. |

| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine, formed from base-catalyzed elimination on C-terminal Cys residues. | Occurs with C-terminal Cysteine during Fmoc deprotection. | Use a sterically bulky side-chain protecting group for Cys, such as Trityl (Trt). |

Caption: Simplified pathways for aspartimide and DKP side reactions.

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile methodology that has become the industry standard. Its compatibility with automated synthesizers and a wide range of sensitive amino acid modifications has enabled the routine production of complex peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemistry, deprotection kinetics, and potential side reactions is essential for researchers to optimize synthesis protocols and achieve high yields of pure target peptides.

References

A Deep Dive into Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The linker's properties are critical to the success of an ADC, dictating its stability in circulation, the mechanism of drug release, and ultimately, its therapeutic index.[1][2] Cleavable linkers, which are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, are the predominant type used in clinically approved and investigational ADCs.[1][2] This guide provides an in-depth technical overview of the core principles of cleavable linkers for researchers, scientists, and drug development professionals.

The Critical Role of Cleavable Linkers

The ideal linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release and off-target toxicity.[3] Upon reaching the target tumor site, the linker must be efficiently cleaved to liberate the cytotoxic agent in its fully active form. Cleavable linkers achieve this delicate balance by exploiting the unique physiological and biochemical characteristics of the tumor microenvironment and the intracellular compartments of cancer cells.

The general mechanism of action for an ADC with a cleavable linker is a multi-step process. This process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the payload to exert its cytotoxic effect.

Major Classes of Cleavable Linkers

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types include protease-sensitive, pH-sensitive, and reduction-sensitive linkers.

Protease-Sensitive Peptide Linkers

Peptide linkers are the most widely used class of cleavable linkers in ADCs. They are designed to be substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells. This enzymatic cleavage ensures that the payload is released predominantly within the target cells, minimizing systemic exposure.

The most successful and widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide. This linker is efficiently cleaved by cathepsin B, a lysosomal cysteine protease. Other dipeptide linkers, such as valine-alanine (Val-Ala), have also been developed and utilized in approved ADCs. Tetrapeptide linkers, like glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly), are also employed and are known for their enhanced stability in the bloodstream.

pH-Sensitive Hydrazone Linkers

Hydrazone linkers are designed to be stable at the physiological pH of the bloodstream (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH-dependent cleavage mechanism allows for the targeted release of the payload within the intracellular compartments of cancer cells. The first approved ADC, gemtuzumab ozogamicin (Mylotarg), utilized a hydrazone linker. However, a significant drawback of some hydrazone linkers is their potential for slow hydrolysis at physiological pH, which can lead to premature drug release and off-target toxicity.

Reduction-Sensitive Disulfide Linkers

Disulfide linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM). This steep gradient ensures that disulfide linkers remain stable in the bloodstream but are readily cleaved upon internalization into the cytoplasm of cancer cells, releasing the payload. The release of drugs linked via disulfide bonds often requires cytoplasmic thiol cofactors like glutathione.

β-Glucuronide Linkers

β-glucuronide linkers are a type of enzymatically cleavable linker that are hydrolyzed by the lysosomal enzyme β-glucuronidase. This enzyme is abundant in lysosomes and is also found to be overexpressed in some tumor types, while its activity is low in the systemic circulation. These characteristics contribute to the high stability of β-glucuronide linkers in plasma and selective drug release within the tumor microenvironment or inside tumor cells. A key advantage of β-glucuronide linkers is their hydrophilic nature, which can help to mitigate aggregation issues often associated with hydrophobic drug-linker combinations.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety profile of an ADC. The following table summarizes key quantitative parameters for different classes of cleavable linkers.

| Linker Type | Cleavage Stimulus | Location of Cleavage | Plasma Stability | Bystander Effect | Approved ADC Examples |

| Peptide (Val-Cit) | Cathepsin B | Lysosome | High | Yes | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®) |

| Peptide (Val-Ala) | Cathepsin B | Lysosome | High | Yes | Disitamab vedotin (RC48) |

| Peptide (GGFG) | Cathepsin B/L | Lysosome | Very High | Yes | Trastuzumab deruxtecan (Enhertu®) |

| Hydrazone | Acidic pH | Endosome/Lysosome | Moderate | Yes | Gemtuzumab ozogamicin (Mylotarg®) |

| Disulfide | Glutathione | Cytoplasm | Moderate to High | Yes | Mirvetuximab soravtansine (Elahere™) |

| β-Glucuronide | β-glucuronidase | Lysosome/Tumor Microenvironment | High | Yes | Investigational |

Experimental Protocols for Linker Evaluation

A rigorous evaluation of linker stability and cleavage is essential for the development of a successful ADC. The following outlines the methodologies for key experiments.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Separate the ADC from the plasma proteins, for example, by using protein A affinity chromatography or size-exclusion chromatography.

-

Quantify the amount of intact ADC and released payload at each time point using methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the half-life (t½) of the ADC in plasma.

Lysosomal Cleavage Assay

Objective: To assess the efficiency of payload release from the ADC in a simulated lysosomal environment.

Methodology:

-

Prepare a lysosomal extract from a relevant cancer cell line or use purified lysosomal enzymes (e.g., cathepsin B).

-

Incubate the ADC with the lysosomal extract or purified enzyme at 37°C in an acidic buffer (pH ~5.0).

-

Collect aliquots at various time points.

-

Stop the enzymatic reaction (e.g., by adding a protease inhibitor).

-

Quantify the amount of released payload using LC-MS or a fluorescence-based assay if the payload is fluorescent.

-

Determine the rate of linker cleavage.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

-

Plate cancer cells expressing the target antigen in a multi-well plate.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Signaling Pathways of Released Payloads

Upon release, the cytotoxic payload interacts with its intracellular target, leading to cell cycle arrest and apoptosis. The specific signaling pathways activated depend on the mechanism of action of the payload.

For instance, auristatins like monomethyl auristatin E (MMAE), which are commonly used with peptide linkers, are potent microtubule inhibitors. They disrupt the microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and PARP cleavage.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker technology is a critical decision in the development of an ADC, with profound implications for its stability, efficacy, and safety profile. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methods for their evaluation is paramount for the successful design and clinical translation of next-generation antibody-drug conjugates. As our understanding of tumor biology and protein engineering deepens, we can expect the development of even more sophisticated and selective cleavable linker technologies, further enhancing the therapeutic potential of ADCs in the fight against cancer.

References

Fmoc-Cit-PAB-PNP: A Core Component in Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Cit-PAB-PNP, or (9H-Fluoren-9-yl)methyl (S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate, is a crucial building block in the field of bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its basic properties, solubility characteristics, and its mechanistic role in advanced therapeutic strategies.

Core Properties of this compound

This compound is a complex molecule designed with specific functional groups that each play a critical role in its application. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amine, allowing for controlled, stepwise synthesis. The citrulline (Cit) residue is incorporated as part of a peptide linker that can be selectively cleaved by specific enzymes. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of an attached payload. Finally, the p-nitrophenyl (PNP) carbonate is a reactive group that facilitates the conjugation of the linker to a drug molecule.

Below is a summary of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C35H33N5O9 | [1] |

| Molecular Weight | 667.7 g/mol | [1] |

| CAS Number | 870487-05-1 | [1] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage Conditions | -20°C | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. While precise quantitative solubility data in a wide range of solvents is not extensively published, qualitative information from various suppliers indicates its solubility in common organic solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving this type of molecule for conjugation reactions. |

| Dichloromethane (DCM) | Soluble | Often used in synthesis and purification steps. |

| N,N-Dimethylformamide (DMF) | Soluble | A versatile solvent for peptide and linker chemistry. |

It is important to note that for many applications, especially in bioconjugation, the use of anhydrous solvents is recommended to prevent hydrolysis of the reactive PNP ester.

Mechanistic Role in Antibody-Drug Conjugates

This compound is a key component of cleavable linkers used in ADCs. The overall strategy is to create a stable linkage between a potent cytotoxic drug and a monoclonal antibody that targets a specific antigen on cancer cells. This ensures that the toxic payload is delivered directly to the tumor site, minimizing systemic toxicity.

The mechanism of action for a linker derived from this compound within an ADC can be visualized as a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in research and development. The following sections provide methodologies for solubility determination, Fmoc-deprotection, and payload conjugation.

Protocol for Solubility Determination

This protocol provides a general framework for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, DMF, DCM)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Micro-centrifuge tubes

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a micro-centrifuge tube.

-

Add a defined volume of the selected solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

-

Re-inspect the solution. If it is clear, the compound is soluble at that concentration.

-

If the solid remains undissolved, add an additional known volume of solvent to decrease the concentration and repeat steps 3-6.

-

The solubility can be reported as the highest concentration at which the compound fully dissolves.

Protocol for Fmoc-Deprotection

The removal of the Fmoc protecting group is a standard procedure in peptide synthesis and is necessary to expose the amine for further conjugation.

Materials:

-

This compound (or a derivative)

-

20% Piperidine in DMF (v/v)

-

DMF

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Dissolve the Fmoc-protected compound in DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a suitable volume for solution-phase reactions.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes.

-

Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by washing (if on solid phase) or by evaporation and subsequent purification.

Protocol for Payload Conjugation

This protocol outlines the general steps for conjugating an amine-containing payload to this compound.

Materials:

-

This compound

-

Amine-containing payload (e.g., a cytotoxic drug)

-

Anhydrous DMF or DMSO

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Workflow for Payload Conjugation:

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing payload (typically 1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the payload solution to the linker solution with stirring.

-

Add DIPEA (typically 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours.

-

Monitor the reaction progress by a suitable analytical method such as LC-MS.

-

Upon completion, the reaction mixture is purified, typically by preparative reversed-phase HPLC, to isolate the desired conjugate.

-

The final product should be characterized by mass spectrometry and, if necessary, NMR to confirm its identity and purity.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound is typically stored in a tightly sealed container at -20°C to prevent degradation.[1] It is advisable to avoid repeated freeze-thaw cycles of solutions.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Synthesis Protocol for Fmoc-Cit-PAB-PNP Linker: An Application Note for Drug Development Professionals

Introduction

The Fmoc-Cit-PAB-PNP linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker system incorporates a citrulline (Cit) residue, which can be selectively cleaved by enzymes like Cathepsin B that are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated cytotoxic payload. The p-aminobenzyl alcohol (PAB) spacer ensures efficient drug release, while the p-nitrophenyl (PNP) carbonate group provides a reactive handle for conjugation to amine-containing payloads. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and further modification. This document provides a detailed, step-by-step protocol for the chemical synthesis of the this compound linker, intended for researchers, scientists, and drug development professionals.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the protection of L-citrulline, followed by coupling with p-aminobenzyl alcohol to form the core structure, and finally, activation with p-nitrophenyl carbonate.

Caption: Synthetic route for this compound linker.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the this compound linker.

Step 1: Synthesis of Fmoc-Cit-OH

-

Dissolution: Dissolve L-citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in water to a concentration of 0.2 M.

-

Stirring: Stir the solution at room temperature for 1 hour.

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) to the reaction mixture in a 1:1 ratio with water, resulting in an overall concentration of 0.1 M.

-

Fmoc Protection: Add Fmoc chloride (1.0 equivalent) to the solution and stir at room temperature for 24 hours.

-

Work-up: Remove the DME under reduced pressure. Extract the aqueous solution three times with ethyl acetate.

-

Acidification: Acidify the aqueous phase with 2M HCl to a pH of 1, which will result in the formation of a white precipitate.

-

Isolation: Sonicate the mixture with diethyl ether to yield a white solid powder of Fmoc-Cit-OH.

-

Drying: Dry the solid product under vacuum. A yield of over 96% can be expected[1].

Step 2: Synthesis of Fmoc-Cit-PAB-OH

-

Coupling Reaction: In a suitable reaction vessel, combine Fmoc-Cit-OH (from Step 1), p-aminobenzyl alcohol, and a coupling reagent such as HATU.

-

Solvent: Use an appropriate solvent like dimethylformamide (DMF).

-

Purification: After the reaction is complete, purify the product using silica gel flash column chromatography with a mobile phase of 1-12% methanol in dichloromethane.

-

Isolation: The product, Fmoc-Cit-PAB-OH, will be obtained as a yellowish solid with a typical yield of around 80%[1].

Step 3: Synthesis of this compound

This final step activates the hydroxyl group of the PAB moiety for subsequent conjugation to a payload.

-

Dissolution: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: Add bis(4-nitrophenyl) carbonate (2.0 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Precipitation: Upon completion of the reaction, add diethyl ether to precipitate the product.

-

Isolation and Washing: Collect the precipitate by filtration, wash it with diethyl ether, and dry it under vacuum to obtain the final product, this compound. An expected yield is approximately 89%[2].

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of the this compound linker and its intermediates.

| Step | Product | Reagents | Solvents | Reaction Time | Yield |

| 1 | Fmoc-Cit-OH | L-Citrulline, NaHCO₃, Fmoc-Cl | Water, DME | 24 hours | >96%[1] |

| 2 | Fmoc-Cit-PAB-OH | Fmoc-Cit-OH, p-Aminobenzyl alcohol, HATU | DMF | - | ~80%[1] |

| 3 | This compound | Fmoc-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate, DIPEA | DMF | 1 hour | ~89% |

Characterization

The synthesized this compound and its intermediates should be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker. By following these procedures, researchers and drug development professionals can reliably produce this critical component for the construction of advanced Antibody-Drug Conjugates. The use of this linker facilitates the development of targeted cancer therapies with improved efficacy and reduced off-target toxicity.

References

Application Notes and Protocols for Linking Doxorubicin to Antibodies using Fmoc-Cit-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of the chemotherapeutic agent doxorubicin to a monoclonal antibody using the Fmoc-Cit-PAB-PNP linker system.

The this compound (Fluorenylmethyloxycarbonyl-Citrulline-p-Aminobenzyl-p-Nitrophenyl) linker is a protease-cleavable linker designed for the controlled release of the payload within the target cell. The valine-citrulline dipeptide is specifically cleaved by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of unmodified doxorubicin following enzymatic cleavage. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the initial conjugation of the linker to the amine-containing doxorubicin. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the citrulline allows for a stepwise synthesis of the drug-linker conjugate.

This protocol outlines a multi-step process that involves the initial attachment of doxorubicin to the linker, followed by deprotection and activation of the drug-linker construct with a maleimide group for subsequent conjugation to the thiol groups of a reduced monoclonal antibody.

Experimental Workflow Overview

The overall process for synthesizing the doxorubicin-antibody conjugate is a sequential procedure involving four main stages:

-

Synthesis of the Drug-Linker Construct: Doxorubicin, which contains a primary amine, is reacted with the this compound linker.

-

Activation of the Drug-Linker: The Fmoc protecting group is removed from the citrulline residue, and a maleimide group is introduced to make the drug-linker reactive towards the antibody's thiol groups.

-

Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.

-

Conjugation and Purification: The maleimide-activated drug-linker is conjugated to the reduced antibody, followed by purification and characterization of the final ADC.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cit-PAB-Doxorubicin

This protocol describes the reaction of the primary amine of doxorubicin with the p-nitrophenyl (PNP) activated linker.

Materials:

-

This compound

-

Doxorubicin Hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve Reagents:

-

Dissolve this compound in anhydrous DMF to a final concentration of 10-20 mg/mL.

-

Dissolve Doxorubicin Hydrochloride in anhydrous DMF. Add 2-3 equivalents of DIPEA to neutralize the hydrochloride and deprotonate the primary amine.

-

-

Reaction:

-

Slowly add the doxorubicin solution to the this compound solution. A slight molar excess of the linker (1.1-1.3 equivalents) is recommended.

-

Add an additional 2-3 equivalents of DIPEA to the reaction mixture to act as a base and drive the reaction forward.

-

Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.

-

-

Monitoring:

-

Monitor the reaction progress by LC-MS until the doxorubicin starting material is consumed.

-

-

Purification:

-

Upon completion, purify the reaction mixture by preparative reverse-phase HPLC to isolate the Fmoc-Cit-PAB-Doxorubicin conjugate.

-

-

Lyophilization:

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a red solid.

-

| Parameter | Value/Condition |

| Solvent | Anhydrous DMF |

| Base | DIPEA (4-6 equivalents total) |

| Reactant Ratio | 1.1-1.3 eq. This compound to 1 eq. Doxorubicin |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Purification | Preparative RP-HPLC |

Protocol 2: Activation of the Drug-Linker

This protocol involves the deprotection of the Fmoc group and the subsequent addition of a maleimide group.

Materials:

-

Fmoc-Cit-PAB-Doxorubicin

-

Piperidine

-

Anhydrous DMF

-

Maleimido-propionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide reagent

-

DIPEA

Procedure:

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Cit-PAB-Doxorubicin in DMF.

-

Add a solution of 20% piperidine in DMF to the drug-linker solution.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent and piperidine under vacuum.

-

-

Maleimide Addition:

-

Dissolve the deprotected H₂N-Cit-PAB-Doxorubicin in anhydrous DMF.

-

Add 1.5-2.0 equivalents of the maleimide reagent (e.g., SMCC).

-

Add 2-3 equivalents of DIPEA.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification:

-

Purify the resulting Maleimide-Cit-PAB-Doxorubicin by preparative RP-HPLC.

-

-

Lyophilization:

-

Lyophilize the pure fractions to obtain the activated drug-linker as a red solid.

-

Protocol 3: Partial Reduction of the Monoclonal Antibody

This protocol generates free thiol groups on the antibody for conjugation.

Materials:

-

Monoclonal Antibody (in a suitable buffer like PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Desalting column (e.g., Sephadex G-25)

-

Degassed conjugation buffer (e.g., PBS, pH 6.5-7.0 with 1-2 mM EDTA)

Procedure:

-

Prepare Antibody Solution:

-

The antibody should be at a concentration of 5-10 mg/mL in a buffer free of primary amines (like Tris).

-

Add EDTA to the buffer to a final concentration of 1-2 mM to chelate any metal ions that could promote re-oxidation of thiols.

-

-

Prepare TCEP Solution:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.

-

-

Reduction Reaction:

-

Add a calculated amount of TCEP to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a common starting point for partial reduction. The exact amount may need to be optimized for the specific antibody.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Purification of Reduced Antibody:

-

Remove excess TCEP immediately after the incubation by passing the solution through a desalting column pre-equilibrated with a degassed conjugation buffer. The slightly lower pH of this buffer helps to stabilize the thiol groups.

-

| Parameter | Value/Condition |

| Reducing Agent | TCEP (2-5 equivalents) |

| Antibody Concentration | 5-10 mg/mL |

| Incubation Time | 1-2 hours |

| Temperature | 37°C |

| Purification | Desalting Column (e.g., G-25) |

Protocol 4: Conjugation of Maleimide-Cit-PAB-Doxorubicin to Reduced Antibody

This protocol describes the final conjugation step to form the ADC.

Materials:

-

Reduced Monoclonal Antibody

-

Maleimide-Cit-PAB-Doxorubicin

-

Water-miscible organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Prepare Drug-Linker Solution:

-

Dissolve the purified Maleimide-Cit-PAB-Doxorubicin in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Immediately after purifying the reduced antibody, add the Maleimide-Cit-PAB-Doxorubicin solution to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.

-

The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.

-

Gently agitate the reaction mixture at room temperature, protected from light, for 1-2 hours.

-

-

Quenching:

-

Add a slight excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the drug-linker. Incubate for 20-30 minutes.

-

-

Purification of ADC:

Characterization of the Doxorubicin-ADC

Drug-to-Antibody Ratio (DAR) Determination

The average number of doxorubicin molecules conjugated to each antibody (DAR) is a critical quality attribute.[3]

-

UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and 495 nm (for doxorubicin). The concentrations of the protein and the drug can be calculated using their respective extinction coefficients.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the distribution of different DAR species and calculate the average DAR.

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to determine the number of conjugated drugs.

| Method | Principle | Advantages | Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at different wavelengths for protein and drug. | Simple, rapid, and requires minimal sample. | Provides an average DAR; less accurate if drug affects protein absorbance. |

| HIC | Separates based on hydrophobicity, which increases with drug load. | Provides information on DAR distribution and heterogeneity. | Requires specialized columns and method development. |

| LC-MS | Measures the mass of the intact or fragmented ADC. | Highly accurate and provides detailed information on DAR distribution. | Requires expensive instrumentation and complex data analysis. |

Stability Analysis

The stability of the ADC is crucial for its therapeutic efficacy and safety.

-

Physical Stability: Assessed by monitoring for aggregation using Size Exclusion Chromatography (SEC) and for changes in conformational stability using techniques like differential scanning calorimetry (DSC).

-

Chemical Stability: Evaluated by measuring the release of the drug-linker from the antibody over time in plasma or serum, typically analyzed by HPLC or LC-MS. Lyophilization with excipients like lactose or sucrose can improve long-term stability.

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assays

The potency of the doxorubicin-ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. Cells are incubated with varying concentrations of the ADC, and cell viability is measured using assays such as MTT or CellTiter-Glo®. The IC₅₀ value is then determined.

In Vivo Efficacy Studies

The anti-tumor activity of the doxorubicin-ADC is evaluated in vivo using animal models, typically xenograft models where human cancer cells are implanted into immunodeficient mice. Tumor growth is monitored over time in response to treatment with the ADC, and compared to control groups (e.g., vehicle, unconjugated antibody, free doxorubicin).

Mechanism of Action and Signaling Pathway

The doxorubicin-ADC exerts its cytotoxic effect through a multi-step process.

-

Binding and Internalization: The antibody component of the ADC binds to the target antigen on the surface of the cancer cell, and the ADC-antigen complex is internalized via endocytosis.

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases like Cathepsin B in the lysosome cleave the valine-citrulline linker.

-

Drug Release and Action: The cleavage of the linker, followed by the self-immolation of the PAB spacer, releases free doxorubicin into the cytoplasm. Doxorubicin then translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

Doxorubicin-induced apoptosis is a complex process that can involve multiple signaling pathways, including the activation of the p53 tumor suppressor pathway and the Notch signaling pathway.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation with Fmoc-Cit-PAB-PNP Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering improved homogeneity, stability, and therapeutic index compared to randomly conjugated ADCs. The Fmoc-Cit-PAB-PNP linker is a key enabling technology in the construction of these next-generation biotherapeutics. This linker system incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (PABC) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to amine-containing payloads. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates a stepwise synthesis of the linker-payload construct.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound linkers in the development of site-specific ADCs.

Mechanism of Action

The efficacy of an ADC constructed with a Val-Cit-PAB linker is contingent on a precise sequence of events, beginning with antigen binding and culminating in the intracellular release of the cytotoxic payload.

-

Circulation and Tumor Targeting: The ADC circulates systemically in a stable, inactive state. The linker is designed to be stable in plasma, minimizing premature drug release and associated off-target toxicity.[1] The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.

-

Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The resulting endosome fuses with a lysosome, an organelle containing various hydrolytic enzymes and characterized by a low pH environment.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide of the linker.[2][3]

-

Self-Immolation and Payload Release: Cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic payload can then exert its pharmacological effect, which typically involves interacting with critical intracellular targets such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.

Data Presentation

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of ADCs constructed with Val-Cit-PAB linkers.

| Parameter | Value/Condition | Species | Comments | Reference |

| Plasma Stability (Half-life) | > 7 days | Human | Val-Cit linkers demonstrate high stability in human plasma, crucial for clinical efficacy. | [4] |

| < 1 hour | Mouse | Susceptibility to carboxylesterase 1C (Ces1C) in mouse plasma can complicate preclinical evaluation.[5] | ||

| Cleavage by Cathepsin B | Rapid | In vitro | The Val-Cit dipeptide is efficiently cleaved by cathepsin B in lysosomal conditions. | |

| Drug-to-Antibody Ratio (DAR) | 2.0 - 4.0 | N/A | Site-specific conjugation methods, such as those using engineered cysteines, allow for precise control over the DAR, leading to a more homogeneous product. | |

| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | Various Cancer Cell Lines | Potency is dependent on the payload, target antigen expression, and cell line. |

| Cell Line | Target Antigen | Payload | IC50 (ng/mL) | Reference |

| SK-BR-3 (Breast Cancer) | HER2 | MMAE | ~15 | |

| NCI-N87 (Gastric Cancer) | HER2 | MMAE | ~20 | |

| BT-474 (Breast Cancer) | HER2 | Auristatin | ~30 | |

| MDA-MB-468 (Breast Cancer) | EGFR | MMAE | ~50 |

Experimental Protocols

Protocol 1: Preparation of the Linker-Payload Construct

This protocol describes the reaction of the this compound linker with an amine-containing cytotoxic payload.

Materials:

-

This compound linker

-

Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Reverse-phase flash chromatography system for purification

Procedure:

-

Payload Activation: a. Dissolve the amine-containing payload in anhydrous DMF.

-

Reaction with Linker: a. In a separate flask, dissolve the this compound linker (1.2-1.5 equivalents) in anhydrous DMF. b. Add the payload solution to the linker solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until completion.

-

Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the Fmoc-Cit-PAB-Payload construct by reverse-phase flash chromatography.

-

Fmoc Deprotection: a. Dissolve the purified Fmoc-Cit-PAB-Payload in DMF. b. Add a solution of 20% piperidine in DMF to the linker-payload solution. c. Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture to obtain the deprotected Cit-PAB-Payload.

Protocol 2: Site-Specific Antibody Conjugation (via Engineered Cysteines)

This protocol outlines the conjugation of the activated linker-payload to a monoclonal antibody with engineered cysteine residues (e.g., a THIOMAB™).

Materials:

-

Engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Cit-PAB-Payload construct with a maleimide handle (prepared separately)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction Buffer (e.g., PBS with EDTA)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: a. Prepare the antibody solution in the reaction buffer at a concentration of 5-10 mg/mL. b. Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will depend on the number of engineered cysteines to be reduced. c. Incubate the reaction at room temperature for 1-2 hours.

-

Conjugation Reaction: a. Dissolve the maleimide-activated Cit-PAB-Payload in a small amount of a compatible organic solvent (e.g., DMF or DMSO). b. Add the dissolved linker-payload to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation. c. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: a. Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker-payload. b. Incubate for 20-30 minutes at room temperature.

-

Purification: a. Purify the resulting ADC using HIC or SEC to remove unconjugated antibody, free linker-payload, and other reaction components.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0

Procedure:

-

Sample Preparation: a. Dilute the purified ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

-

Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes). d. Monitor the elution profile at 280 nm.

-

Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

Visualization of Key Processes

ADC Mechanism of Action

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Fmoc-Cit-PAB-PNP ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic drug (payload), and a chemical linker connecting the two. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures potent anti-tumor activity while minimizing off-target toxicity. Therefore, accurate and robust analytical methods for DAR determination are paramount during ADC development and manufacturing.

This document provides detailed application notes and experimental protocols for determining the DAR of ADCs synthesized using the Fmoc-Cit-PAB-PNP linker. This linker system incorporates a valine-citrulline (Val-Cit) dipeptide that is cleavable by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the Val-Cit moiety.[2]

The following sections will detail three commonly employed analytical techniques for DAR determination:

-

UV-Vis Spectroscopy for a rapid estimation of the average DAR.

-

Hydrophobic Interaction Chromatography (HIC) for resolving ADC species with different drug loads.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry, for a detailed analysis of drug distribution on the antibody light and heavy chains.

Experimental Protocols

Average DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC.[][4][5] This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.

Principle: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the molar extinction coefficients of both the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.

Protocol:

-

Determine Molar Extinction Coefficients:

-

Accurately determine the molar extinction coefficient of the naked monoclonal antibody (ε_mAb_) at 280 nm and at the maximum absorbance wavelength of the drug (λ_max_).

-

Accurately determine the molar extinction coefficient of the drug-linker construct (ε_drug_) at 280 nm and at its λ_max_. This should be done in a solvent that is compatible with the final ADC formulation buffer.

-

-

Sample Preparation:

-

Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be such that the absorbance at 280 nm falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use the same buffer as a blank for baseline correction.

-

-

UV-Vis Measurement:

-

Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

-

-

DAR Calculation:

-

The concentration of the antibody and the drug in the ADC solution can be calculated using the following equations, which account for the contribution of each component at both wavelengths:

-

A_280_ = (ε_mAb,280_ * C_mAb_) + (ε_drug,280_ * C_drug_)

-

A_λmax_ = (ε_mAb,λmax_ * C_mAb_) + (ε_drug,λmax_ * C_drug_)

-

-

Solve these simultaneous equations for C_mAb_ and C_drug_.

-

The average DAR is then calculated as the molar ratio of the drug to the antibody:

-

Average DAR = C_drug_ / C_mAb_

-

-

Data Presentation:

| Parameter | Symbol | Value | Units |

| Molar Extinction Coefficient of mAb at 280 nm | ε_mAb,280_ | User Determined | M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of mAb at λ_max_ | ε_mAb,λmax_ | User Determined | M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of Drug at 280 nm | ε_drug,280_ | User Determined | M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of Drug at λ_max_ | ε_drug,λmax_ | User Determined | M⁻¹cm⁻¹ |

| Absorbance of ADC at 280 nm | A_280_ | Measured | AU |

| Absorbance of ADC at λ_max_ | A_λmax_ | Measured | AU |

| Calculated Antibody Concentration | C_mAb_ | Calculated | M |

| Calculated Drug Concentration | C_drug_ | Calculated | M |

| Average DAR | - | Calculated | - |

Workflow for UV-Vis DAR Determination:

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs. The separation is based on the hydrophobicity of the ADC molecules; as the number of hydrophobic drug-linkers increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.

Principle: ADC species with different DAR values (DAR 0, DAR 2, DAR 4, etc. for cysteine-linked ADCs) are separated based on their hydrophobicity using a decreasing salt gradient. The area of each peak in the chromatogram corresponds to the relative abundance of that species, allowing for the calculation of the weighted average DAR.

Protocol:

-

Materials and Reagents:

-

HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

-

-

Instrumentation:

-

HPLC or UPLC system with a UV detector (set to 280 nm).

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C

-

Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the different DAR species.

-

Injection Volume: 10-50 µg of ADC sample.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram corresponding to the different drug-loaded species (DAR 0, DAR 2, etc.).

-

Calculate the percentage of the total peak area for each species.

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ (%Area_i_ × DAR_i_) / 100

-

Where %Area_i_ is the percentage of the total peak area for the species with a DAR of DAR_i_.

-

-

Data Presentation:

| DAR Species (DAR_i_) | Retention Time (min) | Peak Area | % of Total Area (%Area_i_) |

| 0 | Measured | Measured | Calculated |

| 2 | Measured | Measured | Calculated |

| 4 | Measured | Measured | Calculated |

| 6 | Measured | Measured | Calculated |

| 8 | Measured | Measured | Calculated |

| Total | - | Sum of Areas | 100 |